REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([NH:11][CH2:12][CH2:13][OH:14])[N:3]=1.C[N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>O1CCOCC1>[O:19]1[CH2:20][CH2:21][N:16]([C:2]2[N:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([NH:11][CH2:12][CH2:13][OH:14])[N:3]=2)[CH2:17][CH2:18]1
|
Name
|
2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol
|
Quantity
|
10.83 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)CCC)NCCO
|
Name
|
|
Quantity
|
15.15 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
it is then cooled
|
Type
|
CUSTOM
|
Details
|
the dioxane is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The solution is washed twice with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product crystallizes during the evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |